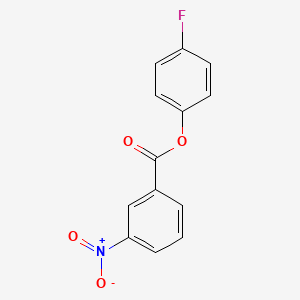

4-Fluorophenyl 3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 3-Nitrobenzoato de 4-Fluorofenilo es un compuesto orgánico con la fórmula molecular C13H8FNO4 y un peso molecular de 261.21 g/mol . Este compuesto se caracteriza por la presencia de un átomo de flúor en el anillo fenilo y un grupo nitro en la porción benzoato. Se utiliza comúnmente en varias reacciones químicas y tiene aplicaciones significativas en la investigación científica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del 3-Nitrobenzoato de 4-Fluorofenilo típicamente implica la esterificación del 4-fluorofenol con cloruro de 3-nitrobenzoilo. La reacción se lleva a cabo en presencia de una base como la piridina o la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción . Las condiciones de reacción generalmente incluyen:

- Solvente: Diclorometano o cloroformo

- Temperatura: Temperatura ambiente a reflujo

- Tiempo de reacción: Varias horas a toda la noche

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para el 3-Nitrobenzoato de 4-Fluorofenilo no están ampliamente documentados, el enfoque general implica ampliar la síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de solventes y reactivos de grado industrial y el empleo de reactores de flujo continuo para mejorar la eficiencia y el rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 3-Nitrobenzoato de 4-Fluorofenilo experimenta varias reacciones químicas, incluyendo:

Sustitución Nucleofílica: El átomo de flúor puede ser reemplazado por nucleófilos como aminas o tioles en condiciones apropiadas.

Hidrólisis del Éster: El enlace éster puede hidrolizarse en condiciones ácidas o básicas para producir 4-fluorofenol y ácido 3-nitrobenzoico.

Reactivos y Condiciones Comunes:

Sustitución Nucleofílica: Reactivos como la azida de sodio, el tiolato de potasio o las aminas primarias; solventes como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO); temperaturas que van desde la temperatura ambiente hasta 100°C.

Hidrólisis del Éster: Hidróxido de sodio acuoso o ácido clorhídrico; condiciones de reflujo.

Productos Principales:

Sustitución Nucleofílica: Derivados de fenilo sustituidos

Reducción: 3-Aminobenzoato de 4-Fluorofenilo

Hidrólisis del Éster: 4-Fluorofenol y ácido 3-nitrobenzoico

Aplicaciones Científicas De Investigación

El 3-Nitrobenzoato de 4-Fluorofenilo tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 3-Nitrobenzoato de 4-Fluorofenilo implica principalmente su interacción con moléculas biológicas a través de sus grupos funcionales. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con componentes celulares, mientras que el enlace éster puede ser hidrolizado por esterasas para liberar metabolitos activos . El átomo de flúor mejora la estabilidad y la lipofilicidad del compuesto, facilitando su interacción con los bolsillos hidrofóbicos en las proteínas .

Compuestos Similares:

- 3-Nitrobenzoato de 4-Metilfenilo

- 3-Nitrobenzoato de 4-Metoxifenilo

- 4-Nitrobenzoato de 3-Isotiocianatofenilo

- 4-Cloro-3-Nitrobenzoato de Dodecilo

- 4-Cloro-3-Nitrobenzoato de Metilo

Comparación: El 3-Nitrobenzoato de 4-Fluorofenilo es único debido a la presencia del átomo de flúor, que imparte propiedades electrónicas y estéricas distintas en comparación con sus análogos. Esta sustitución de flúor puede influir en la reactividad, estabilidad e interacción del compuesto con los objetivos biológicos, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación .

Comparación Con Compuestos Similares

- 4-Methylphenyl 3-nitrobenzoate

- 4-Methoxyphenyl 3-nitrobenzoate

- 3-Isothiocyanatophenyl 4-nitrobenzoate

- Dodecyl 4-chloro-3-nitrobenzoate

- Methyl 4-chloro-3-nitrobenzoate

Comparison: 4-Fluorophenyl 3-nitrobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research applications .

Propiedades

Número CAS |

85965-96-4 |

|---|---|

Fórmula molecular |

C13H8FNO4 |

Peso molecular |

261.20 g/mol |

Nombre IUPAC |

(4-fluorophenyl) 3-nitrobenzoate |

InChI |

InChI=1S/C13H8FNO4/c14-10-4-6-12(7-5-10)19-13(16)9-2-1-3-11(8-9)15(17)18/h1-8H |

Clave InChI |

HKXXHQPKPAFNGG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11711414.png)

![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)

![5-Bromo-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B11711438.png)

![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11711451.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B11711452.png)

![N-(4-chlorophenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11711453.png)

![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B11711467.png)

![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)